molecular formula C11H16N2O5S B196098 Biotin Diacid CAS No. 57671-79-1

Biotin Diacid

Cat. No. B196098
CAS RN: 57671-79-1
M. Wt: 288.32 g/mol
InChI Key: XWJBVGZSIAZDKJ-FXQIFTODSA-N
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Description

Biotin, also known as Vitamin B7, is a form of vitamin B found in foods. It helps the body break down fats, carbohydrates, and proteins into energy . Biotin is necessary for the formation of fatty acids and glucose, which are used as fuels by the body. It is also important for the metabolism of amino acids and carbohydrates . Biotin Diacid has a molecular weight of 288.32 and a molecular formula of C11H16N2O5S .


Synthesis Analysis

Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life . The biotin synthetic pathway is readily divided into early and late segments. Although pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms, was long known to be a biotin precursor, its biosynthetic pathway was a mystery until the Escherichia coli pathway was discovered in 2010 .


Molecular Structure Analysis

Biotin comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .


Chemical Reactions Analysis

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .


Physical And Chemical Properties Analysis

Biotin is a water-soluble B-complex vitamin which is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . Biotin is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids .

Scientific Research Applications

Synthesis from Aromatic Precursors

Biotin diacid, a vital natural product, can be synthesized from readily available keto diesters. This synthesis involves stereospecific hydrogenation and selective lactam formation, achieving the differentiation of diacid functionality essential for producing biotin. This process underscores the chemical intricacies in creating biotin from simpler compounds (Confalone, Pizzolato, & Uskoković, 1976).

Biotin Biosynthesis in Bacteria

Biotin plays a critical role in the life cycle of Mycobacterium tuberculosis, being synthesized de novo. Genetic studies have emphasized its importance in bacilli growth, infection, and survival during latency, marking biotin biosynthesis as a potential target for anti-tuberculosis drugs (Salaemae, Azhar, Booker, & Polyak, 2011).

Role in Metabolism and Gene Expression

Biotin functions as a coenzyme for carboxylases, pivotal in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Beyond this, biotin also influences gene expression, potentially offering insight into its role in neurological disorders (León-Del-Río, 2019).

Enzymatic Assays

Biotin's role as a vitamin and a tag in biomedical research necessitates sensitive assays for its detection. Advanced assays involving specific protein binders like avidin or streptavidin have been developed, enhancing reproducibility and sensitivity (Huang & Rogers, 1997).

Biotin in Human Nutrition

Biotin is essential for humans, functioning in histone modification and gene regulation. Its role in metabolic homeostasis, as well as the biological functions and regulation of biotin-dependent carboxylases, are areas of active research (Zempleni, Wijeratne, & Hassan, 2021).

Diagnostic and Biotechnological Applications

Biotin's properties, such as its strong interaction with proteins like streptavidin, have been harnessed in various biotechnological and medical applications, ranging from immunological assays to nucleic acid hybridization (Diamandis & Christopoulos, 1991).

Future Directions

The production of 1,4-Diacids from biomass has been considered as a substitute for petrochemical-based approaches, which would lower the risk of energy security, limit use of fossil oils, and reduce environment problems associated with greenhouse gas emissions . The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs .

properties

IUPAC Name

2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJBVGZSIAZDKJ-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628691
Record name {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin Diacid

CAS RN

57671-79-1
Record name {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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